molecular formula C18H12Cl2N2NaO3 B118745 Gavestinel sodium CAS No. 153436-38-5

Gavestinel sodium

カタログ番号: B118745
CAS番号: 153436-38-5
分子量: 398.2 g/mol
InChIキー: OBPMZHMRJJJUBC-UHDJGPCESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .

準備方法

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for Gavestinel are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.

化学反応の分析

Formation of Gavestinel Sodium

This compound is synthesized via neutralization of the parent carboxylic acid (Gavestinel) with a sodium base. The reaction proceeds as follows:

C18H12Cl2N2O3(Gavestinel)+NaOHC18H11Cl2N2O3Na(Gavestinel sodium)+H2O\text{C}_{18}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\,(\text{Gavestinel})+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}_3\text{Na}\,(\text{this compound})+\text{H}_2\text{O}

This sodium salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Metabolic Reactions

This compound undergoes phase II metabolism, primarily involving glucuronidation and hydroxylation (Table 1).

Table 1: Metabolic Pathways of this compound

Reaction TypeMetabolite FormedEnzymes InvolvedKey Characteristics
GlucuronidationGavestinel 4-O-acyl glucuronideUGT1A1, UGT1A3, UGT1A9, UGT2B4Conjugation at the 4-O position, enhancing excretion .
Hydroxylationp-Hydroxy-gavestinelNot fully characterized*Addition of hydroxyl group to the phenyl ring; increases polarity for elimination .

*Hydroxylation likely involves cytochrome P450 isoforms, though specific enzymes remain unidentified in available literature.

Stability and Reactivity

  • Aqueous Stability : this compound dissociates in water to form the Gavestinel anion (C18H11Cl2N2O3\text{C}_{18}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}_3^-) and Na+\text{Na}^+.

  • pH-Dependent Behavior : Under acidic conditions (e.g., gastric pH), the sodium salt may revert to the free acid form via protonation .

  • Thermal Stability : No decomposition data is explicitly reported, but sodium salts of carboxylic acids typically exhibit stability at ambient temperatures .

Functional Group Reactivity

  • Carboxylic Acid (as Sodium Salt) : Governs solubility and ionic interactions.

  • Chlorinated Indole Core : Contributes to electrophilic reactivity, though no direct substitution reactions are documented.

  • α,β-Unsaturated Ketone : Potential site for nucleophilic addition, though metabolic conjugation dominates in biological systems .

Key Research Findings

  • Metabolite Identification : Gavestinel 4-O-acyl glucuronide and p-hydroxy-gavestinel are the primary human metabolites, confirmed via LC-MS and enzymatic assays .

  • Enzyme Specificity : Glucuronidation is catalyzed by multiple UGT isoforms, with UGT1A1 showing the highest activity .

  • Pharmacological Inertness of Metabolites : Neither metabolite exhibits significant NMDA receptor antagonism, confirming detoxification via conjugation .

科学的研究の応用

Neuroprotective Applications

1. Acute Ischemic Stroke

Gavestinel sodium has been primarily investigated for its neuroprotective effects in patients experiencing acute ischemic stroke. The Glycine Antagonist in Neuroprotection (GAIN) trials, which included GAIN Americas and GAIN International, were pivotal in assessing the efficacy and safety of gavestinel administered within six hours of stroke onset.

  • Study Design : The GAIN trials were randomized, double-blind, placebo-controlled studies involving 1,367 patients across 132 medical centers in the U.S. and Canada. Patients received either gavestinel (800 mg loading dose followed by 200 mg every 12 hours for three days) or a placebo .
  • Outcomes : The primary outcome measured was functional capability at three months post-treatment, assessed using the Barthel Index (BI). Despite initial hopes for positive outcomes, results indicated that gavestinel did not significantly improve functional outcomes compared to placebo. Moreover, some trials reported safety concerns, including increased mortality and psychotic effects leading to early termination of certain studies .
  • MRI Substudy : A planned MRI substudy aimed to evaluate infarct volume changes. Results showed no significant differences in lesion growth between gavestinel and placebo groups, aligning with overall clinical outcomes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of gavestinel indicate that it is well-tolerated at neuroprotective doses. Studies suggest that it can inhibit glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons . However, the clinical efficacy has been inconsistent across trials, raising questions about its utility as a neuroprotective agent.

Potential Applications Beyond Stroke

While acute ischemic stroke has been the primary focus, there is potential for exploring gavestinel's application in other neurological disorders characterized by excitotoxicity:

  • Neurodegenerative Diseases : Given its mechanism of action on NMDA receptors, further research could investigate its role in conditions like Alzheimer's disease and multiple sclerosis where glutamate-mediated excitotoxicity is implicated .
  • Traumatic Brain Injury (TBI) : Similar to ischemic stroke, TBI involves complex neurochemical cascades where NMDA receptor overactivation contributes to secondary injury. Gavestinel may offer therapeutic benefits in this context if further validated through clinical trials.

Case Studies and Research Findings

StudyPopulationInterventionOutcome
GAIN Americas1,367 patients with acute ischemic strokeGavestinel vs. placeboNo significant improvement in functional outcomes at 3 months
Preclinical ModelsRat models of ischemic strokeGavestinel administrationReduced infarct size by 50%
MRI SubstudyPatients from GAIN trialsMRI assessment of lesionsNo significant difference in lesion growth compared to placebo

類似化合物との比較

Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:

Gavestinel’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .

特性

CAS番号

153436-38-5

分子式

C18H12Cl2N2NaO3

分子量

398.2 g/mol

IUPAC名

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

InChIキー

OBPMZHMRJJJUBC-UHDJGPCESA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

異性体SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

正規SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Key on ui other cas no.

153436-38-5

同義語

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gavestinel sodium
Reactant of Route 2
Gavestinel sodium
Reactant of Route 3
Reactant of Route 3
Gavestinel sodium
Reactant of Route 4
Gavestinel sodium
Reactant of Route 5
Gavestinel sodium
Reactant of Route 6
Gavestinel sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。